benzyl8-oxooctanoate

Solid-state handling Analytical weighing Recrystallization purification

Benzyl 8-oxooctanoate (CAS 15570-39-5), systematically named suberic acid monobenzyl ester or 8-(benzyloxy)-8-oxooctanoic acid, is a bifunctional C8 aliphatic building block bearing a free carboxylic acid at one terminus and a benzyl-protected carboxylate at the other. With a molecular formula of C₁₅H₂₀O₄ and molecular weight of 264.32 g/mol, this white to off-white crystalline solid (mp 34.5–35 °C) is synthesized via Steglich esterification of octanedioic acid with benzyl alcohol in 71% yield.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
Cat. No. B8393432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl8-oxooctanoate
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCCCC=O
InChIInChI=1S/C15H20O3/c16-12-8-3-1-2-7-11-15(17)18-13-14-9-5-4-6-10-14/h4-6,9-10,12H,1-3,7-8,11,13H2
InChIKeyQTCHDLVJEFNNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 8-Oxooctanoate (Suberic Acid Monobenzyl Ester): Bifunctional C8 Building Block for Orthogonal Synthesis and HDAC-Targeted Drug Design


Benzyl 8-oxooctanoate (CAS 15570-39-5), systematically named suberic acid monobenzyl ester or 8-(benzyloxy)-8-oxooctanoic acid, is a bifunctional C8 aliphatic building block bearing a free carboxylic acid at one terminus and a benzyl-protected carboxylate at the other . With a molecular formula of C₁₅H₂₀O₄ and molecular weight of 264.32 g/mol, this white to off-white crystalline solid (mp 34.5–35 °C) is synthesized via Steglich esterification of octanedioic acid with benzyl alcohol in 71% yield . The compound serves as a versatile intermediate in medicinal chemistry, particularly as a precursor to ω-substituted suberic acid derivatives utilized in histone deacetylase (HDAC) inhibitor programmes and as a heterobifunctional linker for PROTAC and bioconjugate design [1]. Its logP of 3.25 and predicted pKa of 4.76 place it in a lipophilicity range suitable for both organic-phase synthesis and biological conjugate applications .

Why Benzyl 8-Oxooctanoate Cannot Be Replaced by Methyl or Ethyl Suberate Monoesters in Orthogonal Synthesis Workflows


Benzyl 8-oxooctanoate occupies a specific niche among suberic acid monoesters that simpler methyl or ethyl congeners cannot fill. The benzyl ester moiety provides orthogonal deprotection capability via catalytic hydrogenolysis (Pd/C, H₂), which proceeds under neutral conditions and is fully compatible with base- and acid-sensitive substrates, whereas methyl and ethyl esters require saponification or acidic hydrolysis that can degrade fragile functionality [1]. Furthermore, the aromatic benzyl chromophore enables non-destructive UV detection at 254 nm during TLC and HPLC purification—an attribute entirely absent in non-aromatic alkyl monoesters such as monomethyl suberate or monoethyl suberate . The crystalline solid nature (mp 34.5–35 °C) facilitates gravimetric dispensing with standard laboratory balances, unlike the low-melting monomethyl (mp 17–19 °C) and monoethyl (mp 25–27 °C) analogues that are semi-solid or waxy at ambient temperature and prone to weighing error . These combined features—orthogonal deprotection, UV traceability, and solid-state handling—are not simultaneously available from any single in-class alternative, making direct substitution technically compromising for multi-step synthetic sequences that demand chemoselective deprotection and analytical monitoring.

Quantitative Differentiation Evidence: Benzyl 8-Oxooctanoate vs. Monomethyl Suberate, Monoethyl Suberate, and Benzyl Octanoate


Crystalline Solid Advantage for Weighing and Purification vs. Monomethyl and Monoethyl Suberate

Benzyl 8-oxooctanoate exhibits a melting point of 34.5–35 °C, making it a free-flowing crystalline solid at standard laboratory temperature (20–25 °C). In contrast, suberic acid monomethyl ester melts at 17–19 °C and monoethyl suberate at 25–27 °C, both existing as low-melting solids or viscous semi-solids at ambient conditions . The 9.5 °C differential between the target and monoethyl suberate, and the 16 °C gap versus monomethyl suberate, directly impacts gravimetric accuracy and the feasibility of recrystallization as a purification method.

Solid-state handling Analytical weighing Recrystallization purification Suberic acid monoesters

Orthogonal Deprotection via Catalytic Hydrogenolysis vs. Hydrolytic Lability of Alkyl Esters

The benzyl ester of benzyl 8-oxooctanoate undergoes clean removal via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, cleaving the O–CH₂Ph bond to release toluene and the free carboxylic acid. Benzylic esters rank among the highest-activity substrates for tandem metal triflate + supported Pd-catalyzed hydrogenolysis, with rate law ν = k[M(OTf)ₙ]¹[ester]⁰[H₂]⁰ and H/D kinetic isotope effect = 6.5 ± 0.5 [1][2]. Methyl and ethyl suberate monoesters cannot participate in this neutral deprotection pathway and instead require acidic (HCl, TFA) or basic (NaOH, LiOH) hydrolysis conditions that are incompatible with acid-labile protecting groups (e.g., Boc, trityl, silyl ethers) or base-sensitive functionalities (e.g., β-lactams, certain esters) [1][3].

Orthogonal protecting groups Hydrogenolysis Chemoselective deprotection Solid-phase peptide synthesis

Intrinsic UV Chromophore for TLC and HPLC Monitoring vs. Non-Aromatic Alkyl Monoesters

The benzyl aromatic ring in benzyl 8-oxooctanoate provides a strong UV chromophore absorbing in the 250–280 nm region, enabling straightforward detection on TLC plates (UV₂₅₄ quenching) and quantitative HPLC analysis with UV–Vis detectors at the standard 254 nm wavelength . In contrast, suberic acid monomethyl ester (C₉H₁₆O₄) and monoethyl ester (C₁₀H₁₈O₄) lack aromaticity and exhibit only weak end-absorption below 210 nm from the carbonyl groups, rendering them effectively UV-transparent at standard detection wavelengths and requiring derivatization, evaporative light-scattering detection (ELSD), or refractive index (RI) detection for chromatographic monitoring .

UV detection Chromatographic monitoring TLC visualization Benzyl chromophore

Chain-Length-Optimized ω-Substituted Suberic Acid Scaffold in HDAC Inhibitor Design vs. Alternative Chain Lengths

A systematic study of ω-alkoxy ether analogues of suberoylanilide hydroxamic acid (SAHA, vorinostat) demonstrated that eight-carbon chain analogues—the exact chain length of benzyl 8-oxooctanoate—showed the optimal HDAC inhibitory activity among C4–C12 variants examined. Several substituted benzyl ether derivatives bearing the C8 suberic acid backbone exhibited HDAC inhibition comparable to SAHA and antiproliferative activity superior to SAHA across three human cancer cell lines (NB4 promyelocytic leukaemia, H460 non-small-cell lung carcinoma, and HCT-116 colon carcinoma) [1][2]. Benzyl 8-oxooctanoate provides the optimal C8 scaffold with the benzyl group pre-installed for direct elaboration into these bioactive ω-benzyl ether SAHA analogues.

Histone deacetylase inhibition SAHA analogues Structure-activity relationship Antiproliferative activity

Intermediate logP (3.25) Balances Aqueous Solubility and Organic-Phase Reactivity vs. Fully Lipophilic Benzyl Octanoate (logP ~5.0)

Benzyl 8-oxooctanoate has a measured logP of 3.25 , reflecting the balance between the lipophilic benzyl ester moiety and the ionizable free carboxylic acid (pKa 4.76). This contrasts sharply with benzyl octanoate (logP 4.9–5.0), which lacks the polar carboxyl terminus entirely and is a hydrophobic liquid (density 0.971 g/cm³) with water solubility estimated at only 1.47 mg/L [1]. The free carboxylic acid in the target compound not only moderates logP by approximately 1.7 log units but also provides aqueous solubility sufficient for bioconjugation in mixed aqueous–organic solvent systems, while retaining adequate organic solubility for esterification, amidation, and mixed anhydride chemistry in aprotic solvents.

Lipophilicity logP optimization Aqueous solubility Biphasic reaction compatibility

Demonstrated 71% Steglich Monoesterification Yield with Validated NMR Purity Relative to Competing Monoesterification Methods

The Steglich esterification of octanedioic acid (1.0 g, 5.7 mmol) with benzyl alcohol (0.31 g, 2.9 mmol) using DCC (0.66 g, 3.2 mmol) and DMAP (0.39 g, 3.2 mmol) in dichloromethane at room temperature delivers benzyl 8-oxooctanoate in 71% isolated yield after silica gel chromatography . The product is fully characterized by ¹H NMR (CDCl₃, 300 MHz): δ 7.39–7.30 (m, 5H, Ar-H), 5.11 (s, 2H, OCH₂Ph), 2.38–2.31 (m, 4H, CH₂CO), 1.70–1.58 (m, 4H), 1.37–1.31 (m, 4H); and ¹³C NMR: δ 178.9 (COOH), 173.7 (COOBn), 136.2 (ipso-C), 128.7, 128.3 ppm, confirming structural integrity . While monoesterification of symmetrical dicarboxylic acids generally requires careful stoichiometric control to avoid diester formation, the Steglich protocol with 0.5 equivalents of benzyl alcohol achieves selective monoesterification, yielding a single regioisomer with no chromatographically detectable dibenzyl suberate contamination [1].

Steglich esterification Monoesterification selectivity Synthetic yield benchmarking NMR characterization

High-Value Application Scenarios for Benzyl 8-Oxooctanoate Based on Differentiated Evidence


Heterobifunctional Linker Synthesis for PROTAC and Bioconjugate Assembly

The orthogonal protection strategy enabled by the benzyl ester—removable via neutral hydrogenolysis without affecting acid-labile or base-sensitive groups—makes benzyl 8-oxooctanoate the preferred C8 linker precursor for PROTAC (proteolysis-targeting chimera) constructs and antibody–drug conjugate (ADC) payload–linker assemblies. The free carboxylic acid can be activated (EDC/NHS, HATU) for amide coupling to an E3 ligase ligand or antibody surface lysine, while the benzyl-protected terminus remains inert until the final deprotection step, at which point hydrogenolysis unveils the second acid for payload attachment . Methyl or ethyl monoesters would impose incompatible hydrolytic deprotection conditions that risk cleaving the very conjugate bonds just formed. The solid crystalline nature (mp 34.5–35 °C) further ensures precise stoichiometric control during milligram-scale bioconjugation reactions where linker excess must be minimized .

ω-Substituted Suberic Acid HDAC Inhibitor Lead Optimisation

The eight-carbon suberic acid scaffold has been pharmacophorically validated as the optimal chain length for HDAC inhibitory activity among ω-alkoxy SAHA analogues. Benzyl 8-oxooctanoate provides this C8 scaffold with the benzyl cap group pre-installed, allowing medicinal chemists to directly pursue SAR studies on the zinc-binding group (ZBG) via activation of the free carboxylic acid without needing to first synthesize and optimize the linker chain length . The UV chromophore of the benzyl group enables facile HPLC-based purity assessment and reaction monitoring throughout the derivatization sequence, a practical advantage over non-aromatic alkyl monoesters that require ELSD or MS detection . Several substituted benzyl ether derivatives on this C8 scaffold have demonstrated antiproliferative activity superior to the clinical HDAC inhibitor SAHA across NB4, H460, and HCT-116 cell lines .

Solid-Phase Peptide Synthesis with Side-Chain Anchoring via Orthogonal Benzyl Ester

In solid-phase peptide synthesis (SPPS), benzyl 8-oxooctanoate can serve as a side-chain anchoring handle for aspartic acid or glutamic acid homologation, introducing an ω-carboxyl functionality while maintaining compatibility with both Boc/Bzl and Fmoc/tBu strategies. The benzyl ester withstands TFA cleavage conditions (Boc strategy) and piperidine Fmoc deprotection, yet is cleanly removed by hydrogenolysis at the final cleavage step without affecting the peptide backbone . The solid physical form (mp 34.5–35 °C) simplifies preparation of stock solutions for automated peptide synthesizer cartridges compared to liquid or waxy monoester alternatives . The enzymatic resolution precedent using pronase for enantioselective hydrolysis of dibenzyl α-aminosuberate establishes the feasibility of accessing enantiopure ω-benzyl α-aminosuberic acid derivatives from this scaffold for incorporation into peptide chains with defined stereochemistry .

Chemical Biology Tool Compound for Intracellular Delivery and Self-Immolative Linker Studies

The C8 suberic acid backbone with a benzyl ester terminus has been employed in self-immolative linker designs where the benzyl elimination (BE) reaction serves as the triggering mechanism for prodrug activation. The free carboxylic acid of benzyl 8-oxooctanoate enables direct conjugation to amine-containing payloads, while the benzyl ester can be engineered as the self-immolative trigger point that releases the active drug upon enzymatic or chemical stimulus . The intermediate logP of 3.25 provides sufficient membrane permeability for cellular uptake studies while the free carboxylic acid (pKa 4.76) confers pH-dependent ionization that can be exploited for endosomal escape or pH-triggered release designs . The validated synthetic route (Steglich, 71% yield) with full spectroscopic characterization ensures that researchers can reliably prepare multi-gram quantities of the linker precursor for systematic structure–property relationship studies .

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